[4-(2-Methoxyethyl)phenyl]methanol, with the chemical formula and a molecular weight of 166.22 g/mol, is a compound characterized by the presence of a methanol group attached to a phenyl ring that is further substituted with a 2-methoxyethyl group. This compound is recognized for its white to almost white crystalline appearance and is soluble in methanol. It has a melting point ranging from 41.0 to 45.0 °C and a boiling point of approximately 125 °C at reduced pressure (3 mmHg) .
These reactions are significant for modifying its chemical properties and enhancing its applicability in various fields.
The synthesis of [4-(2-Methoxyethyl)phenyl]methanol typically involves the following methods:
These methods allow for the production of [4-(2-Methoxyethyl)phenyl]methanol with high purity and yield.
[4-(2-Methoxyethyl)phenyl]methanol finds applications in various fields:
Several compounds share structural similarities with [4-(2-Methoxyethyl)phenyl]methanol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Methoxyethyl)phenol | Lacks the methanol group; used as an antioxidant. | |
| 4-Ethylphenol | Similar structure but different alkyl substitution. | |
| 4-(Hydroxyethyl)phenol | Contains an additional hydroxyl group; more polar. |
The uniqueness of [4-(2-Methoxyethyl)phenyl]methanol lies in its specific combination of functional groups, which may impart distinctive chemical reactivity and biological activity compared to these similar compounds.
[4-(2-Methoxyethyl)phenyl]methanol exhibits a distinctive molecular architecture characterized by a central benzene ring system bearing two key substituents at specific positions [1] [2]. The compound possesses the molecular formula C₁₀H₁₄O₂ with a molecular weight of 166.22 grams per mole, as confirmed by multiple analytical sources [1] [3]. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature for this aromatic alcohol derivative [2] [3].
The molecular structure features a para-disubstituted benzene ring as the central scaffold [1] [2]. The primary functional groups include a hydroxymethyl moiety (-CH₂OH) positioned at the para location (4-position) of the benzene ring, and a 2-methoxyethyl chain (-CH₂CH₂OCH₃) attached to the opposite para position [1] [2] [3]. This arrangement creates a symmetrical substitution pattern that influences the compound's overall molecular geometry and chemical properties.
The structural motif analysis reveals several distinct functional components. The aromatic ring system provides the rigid planar framework characteristic of benzene derivatives [4] [5]. The hydroxymethyl group introduces primary alcohol functionality, contributing to hydrogen bonding capabilities and polarity [6] [7]. The 2-methoxyethyl substituent incorporates both aliphatic and ether functionalities, extending the molecular chain and introducing additional flexibility through rotatable bonds [1] [2].
Table 1: Functional Group Distribution in [4-(2-Methoxyethyl)phenyl]methanol
| Functional Group | Count | Position | Chemical Environment |
|---|---|---|---|
| Aromatic Ring | 1 | Central | Benzene core structure |
| Hydroxymethyl Group (-CH₂OH) | 1 | Para position (4-position) | Primary alcohol |
| Methoxy Group (-OCH₃) | 1 | Terminal position | Ether functionality |
| Ethyl Linker (-CH₂CH₂-) | 1 | Connecting chain | Aliphatic bridge |
| Total Rotatable Bonds | 5 | Various positions | Conformational flexibility |
| Hydrogen Bond Donors | 1 | Hydroxyl group | Intermolecular interactions |
| Hydrogen Bond Acceptors | 2 | Hydroxyl oxygen, methoxy oxygen | Hydrogen bonding sites |
The compound's architecture allows for significant conformational flexibility through multiple rotatable bonds [1] [2]. The ethyl linker connecting the aromatic ring to the methoxy group provides five rotatable bonds, enabling various spatial arrangements [2]. This flexibility contrasts with the rigid aromatic core, creating a molecule with both structured and dynamic regions.
The functional group analysis demonstrates the compound's amphiphilic character, combining hydrophobic aromatic and aliphatic regions with hydrophilic hydroxyl and ether functionalities [6] [7]. This structural duality influences solubility patterns, intermolecular interactions, and overall molecular behavior in different chemical environments.
The stereochemical analysis of [4-(2-Methoxyethyl)phenyl]methanol reveals a molecule with defined spatial characteristics influenced by its substitution pattern and conformational flexibility [1] [2]. The compound lacks stereogenic centers, classifying it as an achiral molecule with no optical activity [1] [2]. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms, simplifying its stereochemical profile.
The spatial arrangement is dominated by the planar benzene ring system, which maintains its characteristic hexagonal geometry with carbon-carbon bond angles of approximately 120 degrees [8]. The para-substitution pattern places the hydroxymethyl and 2-methoxyethyl groups at opposite ends of the benzene ring, creating a linear arrangement that extends the molecular length while maintaining structural symmetry [1] [2].
The conformational landscape of [4-(2-Methoxyethyl)phenyl]methanol is characterized by multiple energy minima corresponding to different rotational states of the flexible ethyl chain [9]. The 2-methoxyethyl substituent can adopt various conformations through rotation around the carbon-carbon and carbon-oxygen bonds [9]. The most stable conformations are typically those that minimize steric hindrance while maximizing favorable intramolecular interactions.
Table 2: Spatial Arrangement Parameters
| Structural Feature | Measurement | Description |
|---|---|---|
| Aromatic Ring Bond Angles | ~120° | Standard benzene geometry |
| Para-Substitution Angle | 180° | Linear arrangement |
| Rotatable Bond Count | 5 | Conformational degrees of freedom |
| Molecular Length (extended) | ~12-14 Å | Maximum end-to-end distance |
| Molecular Width | ~6-8 Å | Perpendicular to main axis |
| Planarity | Aromatic ring planar | Benzene maintains sp² hybridization |
The hydroxymethyl group adopts a preferred orientation that allows for optimal orbital overlap between the benzylic carbon and the aromatic ring system [10]. This arrangement facilitates potential resonance stabilization and influences the compound's electronic properties [10]. The methylene carbon of the hydroxymethyl group typically maintains a tetrahedral geometry with bond angles close to 109.5 degrees.
The 2-methoxyethyl chain exhibits significant conformational freedom, with the ethyl portion capable of adopting gauche and anti conformations [9]. The preferred conformations are those that minimize unfavorable steric interactions while allowing for potential intramolecular hydrogen bonding between the methoxy oxygen and the hydroxyl group [11]. This conformational flexibility contributes to the compound's ability to interact with various molecular environments.
The overall molecular shape can be described as elongated, with the 2-methoxyethyl chain extending the molecular dimensions beyond those of simpler phenylmethanol derivatives [9]. The spatial distribution of functional groups creates regions of different polarity and hydrogen bonding potential, influencing the compound's interactions with solvents and other molecules [6] [7].
The bonding characteristics of [4-(2-Methoxyethyl)phenyl]methanol reflect the complex interplay between aromatic, aliphatic, and heteroatom functionalities [8] [10]. The aromatic ring system exhibits the characteristic delocalized π-electron system of benzene, with six π-electrons distributed across the six carbon atoms [8]. This delocalization provides aromatic stability and influences the electronic properties of the entire molecule.
The carbon-carbon bonds within the benzene ring maintain their characteristic length of approximately 1.40 Angstroms, intermediate between typical single and double bond lengths [8]. The aromatic π-system creates a region of high electron density above and below the plane of the ring, contributing to the compound's ability to participate in π-π stacking interactions [12] [8].
The hydroxymethyl substituent introduces a benzylic carbon-carbon bond connecting the aromatic ring to the primary alcohol functionality [10]. This bond exhibits partial double-bond character due to hyperconjugation between the aromatic π-system and the adjacent carbon-hydrogen bonds [10]. The carbon-oxygen bond in the hydroxyl group displays typical single-bond characteristics with a length of approximately 1.43 Angstroms.
Table 3: Bond Characteristics and Electron Distribution
| Bond Type | Length (Å) | Character | Electron Distribution |
|---|---|---|---|
| Aromatic C-C | ~1.40 | Delocalized | π-electron cloud |
| Benzylic C-C | ~1.52 | Single with π-conjugation | Hyperconjugation |
| C-O (hydroxyl) | ~1.43 | Single | Polarized toward oxygen |
| C-O (methoxy) | ~1.43 | Single | Ether character |
| Aliphatic C-C | ~1.54 | Single | σ-bonds |
| O-H | ~0.96 | Single | Highly polarized |
The 2-methoxyethyl chain contains both carbon-carbon and carbon-oxygen single bonds with standard lengths and characteristics [1] [2]. The ether oxygen in the methoxy group possesses two lone pairs of electrons, making it a potential hydrogen bond acceptor and nucleophilic site [6] [7]. The electron density around the ether oxygen is higher than that of carbon atoms, creating a region of negative electrostatic potential.
The electron distribution pattern shows significant polarization at the heteroatom sites [10]. The hydroxyl oxygen carries a partial negative charge due to its higher electronegativity compared to carbon, while the attached hydrogen bears a partial positive charge [6] [7]. This polarization enables the formation of hydrogen bonds with suitable acceptor molecules and influences the compound's solubility and intermolecular interactions.
The aromatic ring system acts as an electron-withdrawing group relative to the aliphatic portions of the molecule [10]. This electronic effect influences the acidity of the hydroxyl group, making it slightly more acidic than simple aliphatic alcohols [6] [7]. The electron-withdrawing nature of the aromatic ring also affects the basicity of the ether oxygen, reducing its nucleophilicity compared to simple aliphatic ethers.
The overall electron distribution creates a molecule with distinct regions of electron density and electrostatic potential [10]. The aromatic ring and ether oxygen represent electron-rich regions, while the hydroxyl hydrogen and the carbons adjacent to electron-withdrawing groups represent electron-poor regions [10]. This distribution pattern governs the compound's reactivity and intermolecular interactions.
The structural comparison of [4-(2-Methoxyethyl)phenyl]methanol with related phenylmethanol derivatives reveals important structure-activity relationships and the effects of substituent modifications [4] [13]. Phenylmethanol (benzyl alcohol) serves as the parent compound, providing a baseline for understanding how various substituents influence molecular properties [4] [13].
The introduction of the 2-methoxyethyl substituent significantly increases the molecular weight from 108.14 grams per mole in phenylmethanol to 166.22 grams per mole in the target compound [1] [4]. This molecular weight increase correlates with elevated boiling points, as evidenced by the boiling point of 261.6 ± 20.0°C for [4-(2-Methoxyethyl)phenyl]methanol compared to 203-205°C for phenylmethanol [4] [14] [15].
Table 4: Comparative Analysis of Phenylmethanol Derivatives
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Substituent Effect |
|---|---|---|---|---|
| [4-(2-Methoxyethyl)phenyl]methanol | C₁₀H₁₄O₂ | 166.22 | 261.6 ± 20.0 | Extended chain with ether |
| Phenylmethanol (Benzyl alcohol) | C₇H₈O | 108.14 | 203-205 | Parent compound |
| [4-(Methoxymethyl)phenyl]methanol | C₉H₁₂O₂ | 152.19 | Not available | Shorter ether chain |
| [4-(Methylsulfonyl)phenyl]methanol | C₈H₁₀O₃S | 186.23 | 391.9 ± 34.0 | Electron-withdrawing group |
The structural modifications affect the hydrogen bonding patterns and intermolecular interactions [11] [6]. The presence of an additional ether oxygen in [4-(2-Methoxyethyl)phenyl]methanol provides an extra hydrogen bond acceptor site compared to phenylmethanol [6] [7]. This additional functionality enhances the compound's ability to form intermolecular hydrogen bonds, contributing to its higher boiling point and modified solubility characteristics.
The conformational flexibility differs significantly between the compounds [9]. While phenylmethanol has limited conformational freedom due to its simple structure, [4-(2-Methoxyethyl)phenyl]methanol possesses multiple rotatable bonds that allow for various spatial arrangements [1] [2] [9]. This increased flexibility affects the compound's packing in the solid state and its interactions with other molecules.
The electron distribution patterns vary among the phenylmethanol derivatives based on the electronic nature of the substituents [10]. The 2-methoxyethyl group acts as an electron-donating substituent through its ether oxygen, increasing electron density on the aromatic ring [10]. This contrasts with electron-withdrawing substituents like the methylsulfonyl group, which depletes electron density from the aromatic system.
The spatial dimensions of the molecules show progressive increases with chain length and substituent bulk [9]. [4-(2-Methoxyethyl)phenyl]methanol exhibits an extended molecular length compared to phenylmethanol due to the additional ethyl chain, affecting its packing efficiency and intermolecular interactions [9]. The increased molecular surface area enhances van der Waals interactions, contributing to the elevated boiling point.
The compound possesses the Chemical Abstracts Service (CAS) registry number 886531-77-7 [1] [2] and is identified by the InChI key YRRXFACJFHQACB-UHFFFAOYSA-N [1] [3]. The SMILES notation for this compound is COCCC1=CC=C(C=C1)CO [2] [3], which represents its structural arrangement with a methanol group attached to the para position of a phenyl ring that also contains a 2-methoxyethyl substituent.
The thermal characterization of [4-(2-Methoxyethyl)phenyl]methanol presents several challenges due to limited experimental data availability for this specific compound. Current literature searches have not yielded experimentally determined values for the melting point of this compound.
The boiling point has been computationally predicted to be 261.6 ± 20.0°C at standard atmospheric pressure (760 mmHg) [4]. This prediction is based on molecular modeling calculations and should be considered an estimate pending experimental verification.
| Property | Value | Status | Reference |
|---|---|---|---|
| Melting Point | Not available | Experimental data needed | - |
| Boiling Point | 261.6 ± 20.0°C | Predicted | [4] |
| Flash Point | Not available | Experimental data needed | - |
The solubility characteristics of [4-(2-Methoxyethyl)phenyl]methanol can be inferred from its molecular structure, which contains both hydrophilic and lipophilic components. The compound features a methanol functional group and a methoxy group, both of which contribute to its polar character, while the aromatic ring system provides hydrophobic properties [7].
Based on structural analysis and comparison with related compounds, [4-(2-Methoxyethyl)phenyl]methanol is expected to exhibit good solubility in polar organic solvents, particularly alcohols (methanol, ethanol) and ethers [7]. The presence of the methoxy group enhances the compound's ability to form hydrogen bonds, which generally increases solubility in polar environments [7].
For structurally related compounds, experimental solubility data indicates favorable dissolution in specific solvents:
The compound's solubility in aqueous systems is expected to be limited due to the hydrophobic nature of the aromatic ring, though the polar functional groups may provide some degree of water miscibility under specific conditions.
Experimental determination of the octanol-water partition coefficient (LogP) for [4-(2-Methoxyethyl)phenyl]methanol has not been reported in the current literature. This parameter is crucial for understanding the compound's lipophilicity and predicting its behavior in biological and environmental systems [10] [11].
The partition coefficient represents the equilibrium distribution of a compound between octanol and water phases, with the logarithmic value (LogP) serving as a standard measure of lipophilicity [11]. For pharmaceutical and environmental applications, LogP values typically range from -2 to +5, where negative values indicate hydrophilic character and positive values suggest lipophilic behavior [10].
Based on structural analysis, [4-(2-Methoxyethyl)phenyl]methanol contains:
The balance between these structural features suggests the compound likely exhibits moderate lipophilicity. Comparison with related structures provides some guidance:
Experimental determination of the partition coefficient through established methods such as the shake-flask technique or chromatographic approaches would provide definitive lipophilicity data for this compound [10].
The refractive index of [4-(2-Methoxyethyl)phenyl]methanol has not been experimentally determined or reported in the available literature. This optical property is valuable for compound identification and purity assessment.
Density has been computationally predicted as 1.045 ± 0.06 g/cm³ [4]. This predicted value aligns reasonably with the density range observed for structurally related compounds:
Vapor pressure data at standard conditions (25°C) are not available for this compound. Such measurements would be valuable for understanding the compound's volatility characteristics and environmental fate.
Other important physical constants that remain to be experimentally determined include:
| Physical Constant | Value | Status | Reference |
|---|---|---|---|
| Refractive Index | Not available | Experimental data needed | - |
| Density | 1.045 ± 0.06 g/cm³ | Predicted | [4] |
| Vapor Pressure | Not available | Experimental data needed | - |
| Heat Capacity | Not available | Experimental data needed | - |
Irritant